molecular formula C9H7ClO B12533097 Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride CAS No. 663618-22-2

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride

Katalognummer: B12533097
CAS-Nummer: 663618-22-2
Molekulargewicht: 166.60 g/mol
InChI-Schlüssel: RUTRLNDKHNOGFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon with the formula C₈H₈. This compound is known for its unique structure, which includes a ring of eight carbon atoms with alternating double bonds. Cyclooctatetraene itself is a colorless to light yellow flammable liquid at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctatetraene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the toxic and corrosive nature of phosgene. The process is carefully monitored to ensure the safety of workers and the environment .

Analyse Chemischer Reaktionen

Types of Reactions

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride involves its ability to undergo various chemical reactions due to the presence of multiple double bonds and a reactive chlorine atom. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclooctatetraene: The parent compound with a similar structure but without the carbonyl chloride group.

    Cyclooctatetraene-1,2-dicarboxylic acid dimethyl ester: A derivative with ester groups.

    Cyclooctatetraene-1,3,6,8-tetracarbonitrile: A derivative with nitrile groups.

Uniqueness

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for a wider range of chemical transformations compared to its parent compound and other derivatives .

Eigenschaften

CAS-Nummer

663618-22-2

Molekularformel

C9H7ClO

Molekulargewicht

166.60 g/mol

IUPAC-Name

cyclooctatetraenecarbonyl chloride

InChI

InChI=1S/C9H7ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H

InChI-Schlüssel

RUTRLNDKHNOGFV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=CC(=CC=C1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.